molecular formula C19H27N3O4 B6985447 N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide

N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide

Cat. No.: B6985447
M. Wt: 361.4 g/mol
InChI Key: NYVXLPQCNYMOSY-ZBFHGGJFSA-N
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Description

N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl ring, an acetamide group, and a methoxy-methylphenyl moiety.

Properties

IUPAC Name

N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-12-4-7-17(26-3)15(8-12)11-19(25)22-21-18(24)10-14-5-6-16(9-14)20-13(2)23/h4,7-8,14,16H,5-6,9-11H2,1-3H3,(H,20,23)(H,21,24)(H,22,25)/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVXLPQCNYMOSY-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NNC(=O)CC2CCC(C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NNC(=O)C[C@@H]2CC[C@@H](C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step involves the reaction of the cyclopentyl intermediate with acetic anhydride or acetyl chloride under suitable conditions.

    Attachment of the methoxy-methylphenyl moiety: This can be accomplished through a series of substitution reactions, where the methoxy-methylphenyl group is introduced using reagents such as methoxy-methylphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-nitrophenyl)acetamide: This compound shares a similar methoxy-methylphenyl moiety but differs in the presence of a nitro group instead of a methyl group.

    N-(2-methoxyphenyl)acetamide: This compound lacks the cyclopentyl ring and has a simpler structure.

Uniqueness

N-[(1S,3R)-3-[2-[2-[2-(2-methoxy-5-methylphenyl)acetyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is unique due to its complex structure, which includes multiple functional groups and a cyclopentyl ring. This complexity may confer unique properties and reactivity compared to simpler analogs.

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